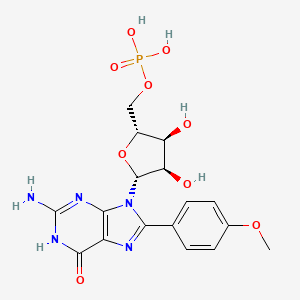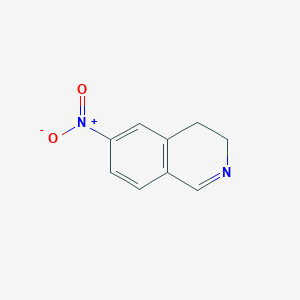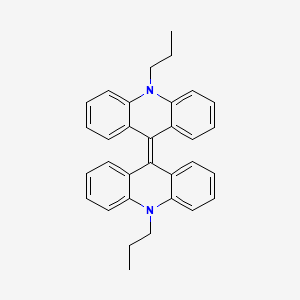
10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C32H30N2 and a molecular weight of 442.59 . It is a member of the biacridinylidene family, characterized by the presence of two acridine units connected through a central carbon atom. This compound is primarily used for research purposes in various fields of chemistry and material science .
準備方法
The synthesis of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with propylating agents under controlled conditions. One common method includes the use of 10-propylacridine as a starting material, which undergoes a coupling reaction to form the biacridinylidene structure . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or toluene to facilitate the coupling process
化学反応の分析
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the biacridinylidene structure into dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen atoms.
The major products formed from these reactions include acridone derivatives, dihydroacridines, and substituted acridines .
科学的研究の応用
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene has several scientific research applications:
Material Science: The compound exhibits unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
作用機序
The mechanism of action of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . This intercalation is facilitated by the planar structure of the acridine units, which allows the compound to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components .
類似化合物との比較
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene can be compared with other biacridinylidene derivatives, such as:
10,10’-Di(cyclohex-2-en-1-yl)-10H,10’H-9,9’-biacridinylidene: This compound has cyclohexenyl groups instead of propyl groups, which may alter its photophysical properties and reactivity.
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene: The presence of methyl groups instead of propyl groups can affect the compound’s solubility and interaction with other molecules.
特性
CAS番号 |
121330-78-7 |
|---|---|
分子式 |
C32H30N2 |
分子量 |
442.6 g/mol |
IUPAC名 |
10-propyl-9-(10-propylacridin-9-ylidene)acridine |
InChI |
InChI=1S/C32H30N2/c1-3-21-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)33)32-25-15-7-11-19-29(25)34(22-4-2)30-20-12-8-16-26(30)32/h5-20H,3-4,21-22H2,1-2H3 |
InChIキー |
XWKFJEDIPNIXRI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)CCC)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
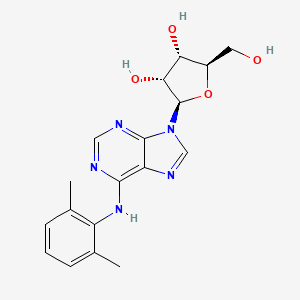
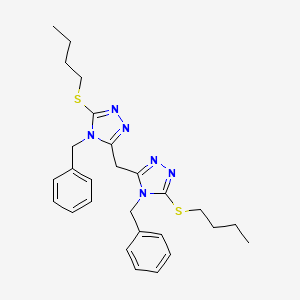
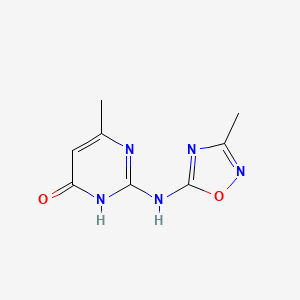
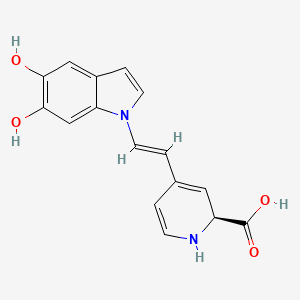
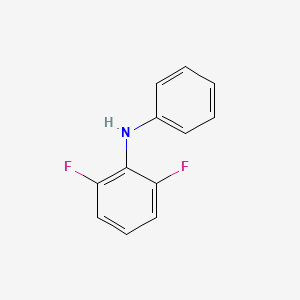
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
